3.6-Fold Enhancement in Functional Antagonist Potency Versus Parent Compound R-(+)-HA-966 in Cortical Slice Electrophysiology
In rat cortical slice preparations, L-687,414 demonstrated approximately 3.6-fold greater functional antagonist potency than its parent analogue R-(+)-HA-966 at blocking NMDA-evoked population depolarizations [1]. This potency gain translates directly to lower required concentrations for equivalent target engagement, reducing the mass of compound needed in experimental protocols.
| Evidence Dimension | Functional antagonist potency at NMDA receptor (apparent Kb) |
|---|---|
| Target Compound Data | Apparent Kb = 15 μM (L-687,414) |
| Comparator Or Baseline | Apparent Kb = 55 μM (R-(+)-HA-966) |
| Quantified Difference | 3.6-fold more potent (15 μM vs 55 μM); pKb = 6.2 ± 0.12 for L-687,414 |
| Conditions | Rat cortical slices; NMDA-evoked population depolarizations; glycine site antagonism |
Why This Matters
Procurement of L-687,414 acetate rather than R-(+)-HA-966 enables equivalent glycine-site blockade at ~3.6-fold lower concentrations, reducing compound consumption per experiment and minimizing potential off-target effects associated with higher dosing.
- [1] Priestley T, Marshall GR, Hill RG, Kemp JA. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective. Br J Pharmacol. 1998;124(5):975-985. View Source
